molecular formula C16H13NO5 B11104676 2-(1,3-benzodioxol-5-yl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

2-(1,3-benzodioxol-5-yl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Cat. No.: B11104676
M. Wt: 299.28 g/mol
InChI Key: WCFFSIHYUQAEPU-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound that features a benzodioxole moiety fused with an epoxyisoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, followed by its incorporation into the epoxyisoindole framework. Key reagents and conditions include the use of palladium-catalyzed cross-coupling reactions, reduction with lithium tetrahydroaluminate, and various condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include palladium catalysts, sodium hydroxide, and various organic solvents. Reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-(1,3-benzodioxol-5-yl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-benzodioxol-5-yl)-4-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione apart is its unique combination of the benzodioxole and epoxyisoindole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-7-methyl-4,7a-dihydro-3aH-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C16H13NO5/c1-16-5-4-10(22-16)12-13(16)15(19)17(14(12)18)8-2-3-9-11(6-8)21-7-20-9/h2-6,10,12-13H,7H2,1H3

InChI Key

WCFFSIHYUQAEPU-UHFFFAOYSA-N

Canonical SMILES

CC12C=CC(O1)C3C2C(=O)N(C3=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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